5-Chloro-N-hydroxyindole-3-carboxamidine
Description
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a substituted indole derivative featuring a chloro group at the 5-position, a carboximidamide group at the 3-position, and an N-hydroxy substituent on the carboximidamide moiety. This compound is commercially available and likely explored for applications in medicinal chemistry or materials science due to its hybrid structure combining an indole core with a polar, hydrogen-bond-capable functional group .
Properties
CAS No. |
914349-02-3 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13) |
InChI Key |
NQUMMDGIACLAOM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=N\O)/N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes.
Biochemical Analysis
Biochemical Properties
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .
Metabolic Pathways
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production within cells .
Transport and Distribution
The transport and distribution of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide in specific subcellular regions influences its interactions with biomolecules and its overall biological activity .
Biological Activity
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chloro group, a hydroxy group, and a carboximidamide functional group. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C₉H₈ClN₃O
- Molecular Weight : 209.63 g/mol
- CAS Number : 889942-64-7
The presence of the chloro substituent enhances the compound's reactivity, while the hydroxy group contributes to its solubility and potential for hydrogen bonding.
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide exhibits biological activity through several mechanisms:
- Receptor Interaction : Indole derivatives are known to bind with high affinity to various receptors, influencing cellular signaling pathways.
- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can affect the pharmacokinetics of other compounds.
- Cell Signaling Pathways : It has been shown to modulate pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
Cellular Effects
The compound significantly influences cellular processes by modulating gene expression and cellular metabolism. For example:
- Anti-inflammatory Properties : At low doses, it may exhibit beneficial effects such as reducing inflammation.
- Cytotoxic Effects : Higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is involved in various metabolic pathways, primarily through interactions with cytochrome P450 enzymes.
Case Studies
- Anti-HBV Activity : A study optimized a series of indole derivatives for their anti-hepatitis B virus (HBV) activities. The findings indicated that certain derivatives exhibited potent anti-HBV effects through structure-activity relationship (SAR) studies, suggesting that similar compounds could be explored further for therapeutic applications .
- Cytotoxicity in Cancer Models : Research demonstrated that 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide showed promising anticancer activity in vitro against various cancer cell lines. Flow cytometry results indicated that it induced apoptosis in MCF cell lines in a dose-dependent manner .
- Toxicological Studies : In animal models, the compound's effects varied significantly with dosage. While low doses exhibited anti-inflammatory properties, higher doses led to adverse effects such as liver and kidney damage .
Comparative Analysis
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | Chloro group at 5-position | Potential anti-HBV and anticancer activities |
| 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide | Chloro group at 4-position | Different biological activity profile |
| 5-Bromo-N-hydroxy-1H-indole-3-carboximidamide | Bromine substituent | Varied reactivity patterns |
This table illustrates how variations in substituents influence the biological activities of these compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine and chlorinated carboximidamides. The resulting compound exhibits a distinct structural profile that contributes to its biological activity. The presence of the chloro group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives, including 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide. Research indicates that this compound can induce apoptosis in various cancer cell lines, demonstrating promising antiproliferative activity. For instance, compounds derived from indole structures have shown significant cytotoxic effects against breast cancer cells, with some derivatives achieving half-maximal inhibitory concentrations (GI50) in the nanomolar range .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound Name | Cell Line Tested | GI50 (nM) | Reference |
|---|---|---|---|
| 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | HeLa (Cervical carcinoma) | 56 | |
| Va | HeLa | 25 | |
| Vb | MCF-7 (Breast cancer) | 59 |
Enzyme Inhibition
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide has also been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO inhibition is crucial in cancer therapy as it can enhance immune responses against tumors . The compound's structure allows it to bind effectively to the active site of IDO, thereby blocking its activity and potentially reversing immune suppression in tumor microenvironments.
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including cervical carcinoma and leukemia cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
- IDO Inhibition : Experimental data showed that modifications to the indole structure, including the introduction of the chloro group, significantly enhanced IDO inhibitory activity. The compound was tested alongside other derivatives, revealing a strong correlation between structural modifications and biological efficacy .
- Comparative Analysis : In a comparative study involving multiple indole derivatives, 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide was found to be one of the most potent inhibitors of IDO, outperforming several other compounds in terms of binding affinity and inhibition constants .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Several indole derivatives with halogen substitutions and imidazole or benzyl groups (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) in ) share structural similarities with the target compound. Key differences include:
- Substituent Position and Type : The target compound features a carboximidamide group at position 3, whereas analogs like 8–10 in have imidazole rings appended to the indole core.
- Impact on Melting Points: Chloro- and bromo-substituted analogs in exhibit high melting points (>200°C), attributed to halogen-induced molecular rigidity and hydrogen bonding.
Table 1: Comparison of Halogen-Substituted Indole Derivatives
| Compound Name | Substituents | Functional Groups | Melting Point (°C) |
|---|---|---|---|
| 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | 5-Cl, 3-carboximidamide (N-OH) | Carboximidamide, Hydroxy | Not reported |
| 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) | 6-Cl, 3-imidazole (4-iodobenzyl) | Imidazole, Benzyl | >200 |
| 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) | 3-imidazole (4-methoxybenzyl) | Imidazole, Methoxy | 159–160 |
Functional Group Variations
- Carboximidamide vs. Acetamide: describes N,N-dimethyl-1-(5-methoxylindol-3-yl)indole-3-acetamide (12), which has an acetamide group instead of a carboximidamide.
- Carboximidamide vs. Carboxylic Acid : highlights 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , where a carboxylic acid group replaces the carboximidamide. The carboxylic acid is more acidic (pKa ~4–5) than the hydroxyimidamide (pKa ~8–9), altering ionization behavior under physiological conditions .
Impact of N-Substituents on Carboximidamide
The hydrochloride salt 5-Chloro-N-[(3-methylphenyl)methyl]-1H-indole-2-carboximidamide () differs in the N-substituent of the carboximidamide (3-methylphenylmethyl vs. hydroxy). The bulky arylalkyl group in may reduce solubility in polar solvents compared to the hydroxy group, which facilitates hydrogen bonding and aqueous solubility .
Spectral Data and Physical Properties
- IR and NMR : Chloro-substituted indoles in show characteristic IR peaks for C-Cl (750–600 cm⁻¹) and NH stretches (3400–3200 cm⁻¹). The target compound’s hydroxyimidamide would exhibit O-H stretches (~3200 cm⁻¹) and amidine C=N stretches (~1650 cm⁻¹).
- Melting Points : High melting points in halogenated analogs (e.g., 8–10 ) suggest greater crystallinity compared to methoxy-substituted 11 or the target compound (data pending) .
Preparation Methods
General Synthetic Strategy
The preparation of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide can be summarized in two main stages:
Preparation of 5-Chloro-1H-indole-3-carbaldehyde
A key intermediate in the synthesis is 5-chloro-1H-indole-3-carbaldehyde. The preparation of this intermediate typically involves the Vilsmeier-Haack formylation reaction:
- Reagents and conditions :
- Anhydrous dimethylformamide (DMF) as solvent
- Phosphorus oxychloride (POCl3) added slowly at low temperature (0–5 °C) to generate the Vilsmeier reagent
- Addition of a 5-chloroindole or a suitable substituted aniline derivative into the reaction mixture
- Stirring at room temperature followed by reflux for 5–8 hours
- Work-up :
- Reaction mixture cooled
- Neutralization with saturated sodium carbonate solution to pH 8-9
- Isolation of solid by filtration, drying, and recrystallization
This method yields 5-chloro-1H-indole-3-carbaldehyde with good purity and yield and is well-documented in literature for preparing various substituted indole-3-carbaldehydes.
Conversion to 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide
The aldehyde intermediate is then converted to the target compound via reaction with hydroxylamine hydrochloride under basic conditions:
- Reaction conditions :
- The aldehyde is dissolved in ethanol or an appropriate polar solvent
- Hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine are added
- The mixture is heated (e.g., 70–90 °C) and stirred for several hours (typically 5–7 hours)
- Purification :
- After completion, solvent removal under reduced pressure
- Extraction with organic solvents such as ethyl acetate
- Drying over anhydrous magnesium sulfate
- Purification by silica gel chromatography to isolate the pure N-hydroxy carboximidamide product
This step forms the amidoxime functional group, critical for the biological activity of the compound.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack formylation | DMF, POCl3, 0–5 °C, reflux 5–8 h | 70–85 | Produces 5-chloroindole-3-carbaldehyde |
| Amidoxime formation | Hydroxylamine hydrochloride, Na2CO3, EtOH, 90 °C, 7 h | 60–75 | Purified by silica gel chromatography |
Additional Considerations and Variations
- Starting materials : Commercially available 5-chloroindole or substituted anilines can be used as precursors.
- Chlorination step : If starting from unsubstituted indole, chlorination at the 5-position can be achieved using reagents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
- Reaction optimization : Temperature control and slow addition of reagents are critical to avoid side reactions and improve selectivity.
- Scale-up : The described methods are amenable to scale-up with appropriate adjustments in stirring and temperature control.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| Chlorination (if needed) | Electrophilic aromatic substitution | Thionyl chloride, NCS | Controlled temperature | 60–80 |
| Formylation (Vilsmeier-Haack) | Reaction with Vilsmeier reagent (POCl3 + DMF) | POCl3, DMF | 0–5 °C then reflux 5–8 h | 70–85 |
| Amidoxime formation | Reaction of aldehyde with hydroxylamine hydrochloride | Hydroxylamine HCl, base | Reflux in ethanol 5–7 h | 60–75 |
| Purification | Silica gel chromatography | Solvent gradient (hexane/ethyl acetate) | Ambient temperature | — |
Research Findings and Applications
The synthetic methods for 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been well established, enabling access to this compound for biological evaluation. Its preparation via amidoxime formation from the aldehyde intermediate is a robust and reproducible route. The compound’s interaction with cytochrome P450 enzymes and cell signaling pathways underscores the importance of efficient synthesis for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using indole-3-carboxylic acid derivatives. For example, a general procedure involves activating the carboxylic acid group with coupling agents (e.g., EDCI/HOBt), followed by reaction with hydroxylamine derivatives. Purification via Combiflash chromatography (gradient elution with ethyl acetate/hexane) yields >95% purity . HPLC analysis with a C18 column (acetonitrile/water + 0.1% TFA) is critical for purity validation.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use and NMR to confirm substituent positions (e.g., chloro and hydroxyimino groups). For example, the hydroxyimino proton typically appears as a singlet near δ 9.1 ppm in CDCl₃. High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., [M+H] at m/z 424.1904) . X-ray crystallography is recommended for absolute configuration determination if crystals form.
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at -20°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) paired with HPLC monitoring can identify degradation products, such as hydrolysis of the hydroxyimino group to a ketone .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for key steps like imine formation. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate optimal temperature/pH ranges (e.g., 60–80°C, pH 6–7) . Pair computational results with Design of Experiments (DoE) to minimize trial-and-error .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Use meta-analysis to compare datasets. For example, discrepancies in IC₅₀ values (e.g., 2–10 μM in kinase assays) may arise from assay conditions (ATP concentration, buffer pH). Replicate experiments under standardized protocols (e.g., 1 mM ATP, pH 7.4) and apply ANOVA to assess significance of variables . Surface plasmon resonance (SPR) can validate binding kinetics independently .
Q. How can photodegradation pathways be elucidated for this compound?
- Methodological Answer : Expose the compound to UV-Vis light (e.g., 365 nm) in a photoreactor and analyze products via LC-MS/MS. Identify radical intermediates using electron paramagnetic resonance (EPR) with spin traps like DMPO. Computational TD-DFT predicts excited-state behavior, guiding protective formulation strategies (e.g., antioxidants like BHT) .
Q. What in silico tools predict off-target interactions in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) screens for off-target binding. Pharmacophore modeling (MOE Suite) identifies structural motifs prone to interaction with cytochrome P450 enzymes. Validate predictions with cytochrome inhibition assays (e.g., CYP3A4 luminescent assays) .
Q. How do steric and electronic effects influence reactivity in functionalization reactions?
- Methodological Answer : Substituent effects are quantified via Hammett σ constants. For example, the chloro group’s electron-withdrawing nature (σₚ = 0.23) directs electrophilic substitution to the indole C5 position. Steric maps (calculated with Spartan) guide regioselective modifications, such as Suzuki-Miyaura coupling at C3 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
